SILVER BIFLUORIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Silver Bifluoride, also known as Silver Hydrogen Fluoride, is an inorganic compound with the molecular formula AgF2H . It appears as white crystals and is soluble in water . It is used to promote the photochemical conversion of carboxylic acid to alkyl fluoride .

Synthesis Analysis

Silver Bifluoride can be synthesized by ion-exchange of their chloride/bromide precursors with silver bifluoride . The synthesis should be performed under controlled conditions due to the corrosive and toxic nature of the reactants .Molecular Structure Analysis

The molecular weight of Silver Bifluoride is approximately 146.87 g/mol . It consists of silver (Ag), fluorine (F), and hydrogen (H) ions .Chemical Reactions Analysis

Silver Bifluoride has been used in various chemical reactions. For instance, it has been used in the synthesis of silver nanoparticles of different shapes and specific sizes . It has also been used in the SuFEx polycondensation .Physical And Chemical Properties Analysis

Silver Bifluoride is a white crystalline solid that is soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . It has a high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize .Aplicaciones Científicas De Investigación

Nanotechnology

Silver Bifluoride can be used in the field of nanotechnology. The recently developed fluorolytic sol–gel route to metal fluorides opens a very broad range of both scientific and technical applications of the accessible high surface area metal fluorides . This includes the possibility to apply metal fluorides on surfaces via a non-aqueous sol, making the fluorolytic synthesis route a very versatile one .

Catalyst in Chemical Reactions

Silver Bifluoride can act as a powerful catalyst in chemical reactions. For instance, bifluoride salts are significantly more active in catalysing the sulfur(VI) fluoride exchange (SuFEx) reaction compared to organosuperbases . This enables much lower catalyst-loading (down to 0.05 mol%) .

Synthesis of Polysulfates and Polysulfonates

Using Silver Bifluoride as a catalyst, we can prepare polysulfates and polysulfonates with high molecular weight, narrow polydispersity and excellent functional group tolerance . These polymers possess exceptional mechanical properties making them potentially valuable engineering polymers .

Nanoparticle Synthesis

Silver Bifluoride can be used in the synthesis of silver nanoparticles of different shapes and specific sizes . These nanoparticles have a wide range of applications in various fields like electronics, medicine, and environmental science .

High Lewis Acidity

Silver Bifluoride exhibits high Lewis acidity . This property can be exploited in various chemical reactions and processes.

High Surface Area and Mesoporosity

Silver Bifluoride possesses high surface area and mesoporosity . These physical properties make it suitable for applications in areas like catalysis, adsorption, and drug delivery.

Safety and Hazards

Mecanismo De Acción

Target of Action

Silver Bifluoride (AgBF2) primarily targets microbial cells and uranium oxide . The silver component interacts with the sulfhydryl groups of proteins and with deoxyribonucleic acid (DNA), altering hydrogen bonding and inhibiting their normal function . This interaction is crucial in the antimicrobial action of silver compounds .

Mode of Action

The mode of action of AgBF2 involves the interaction of silver with its targets, leading to significant changes. In microbial cells, silver ions denature enzymes by binding to reactive groups, resulting in their precipitation and inactivation . This disrupts the normal functioning of the microbial cells, leading to their death .

In the case of uranium oxide, AgBF2 is used in the fluorination process. The reaction between uranium oxide and AgBF2 leads to the formation of uranium fluoride .

Biochemical Pathways

The biochemical pathways affected by AgBF2 are primarily related to microbial metabolism. The disruption of enzyme function by silver ions can lead to the inhibition of essential metabolic pathways in the microbial cells . .

Pharmacokinetics

The pharmacokinetics of silver, a component of AgBF2, has been studied in the context of silver nanoparticles and silver diamine fluoride . These studies suggest that silver can be absorbed and distributed in the body, and its concentration in the serum can be detected . .

Result of Action

The primary result of AgBF2 action is the antimicrobial effect due to the activity of silver ions . This leads to the death of microbial cells, thereby preventing infections . In the context of uranium oxide fluorination, the result is the successful conversion of uranium oxide to uranium fluoride .

Action Environment

The action, efficacy, and stability of AgBF2 can be influenced by various environmental factors. For instance, the presence of organic matter and certain ions in the environment can interact with silver ions, potentially affecting their antimicrobial activity . The pH and temperature of the environment can also impact the stability and reactivity of AgBF2 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of silver bifluoride can be achieved through a metathesis reaction between silver nitrate and potassium bifluoride.", "Starting Materials": [ "Silver nitrate", "Potassium bifluoride" ], "Reaction": [ "Dissolve silver nitrate in water to form a solution.", "Dissolve potassium bifluoride in water to form a solution.", "Mix the two solutions together.", "A white precipitate of silver bifluoride will form.", "Filter the precipitate and wash it with water to remove any impurities.", "Dry the silver bifluoride under vacuum." ] } | |

Número CAS |

12249-52-4 |

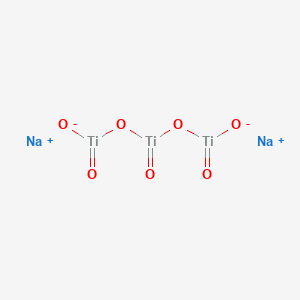

Fórmula molecular |

AgF2H |

Peso molecular |

146.87 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)